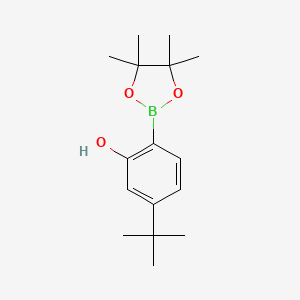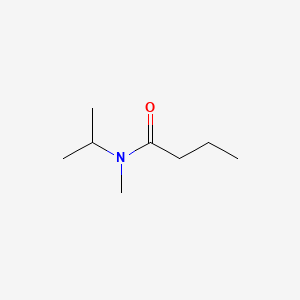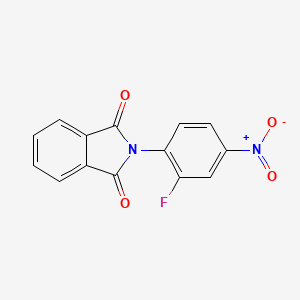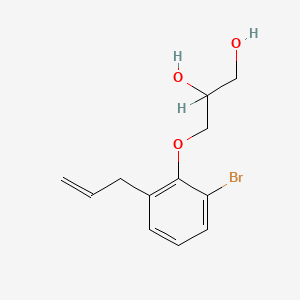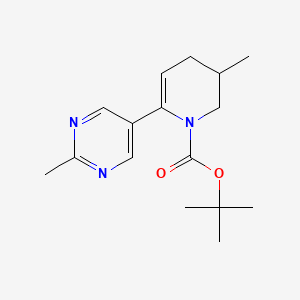![molecular formula C15H11N3 B13939717 2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile is a heterocyclic organic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain receptor tyrosine kinases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenylacetonitrile moiety. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.
Introduction of the Phenylacetonitrile Moiety: This step often involves a nucleophilic substitution reaction where a phenylacetonitrile derivative is introduced to the pyrrolo[2,3-b]pyridine core under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride or acids like hydrochloric acid, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-b]pyridine oxides, while reduction can produce various reduced derivatives.
科学研究应用
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its inhibitory effects on certain kinases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile involves its interaction with receptor tyrosine kinases. The compound binds to the active site of these kinases, inhibiting their activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy, as it can inhibit the growth of cancer cells by targeting these kinases.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are also studied for their kinase inhibitory activities.
Pyrrolopyrazines: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit receptor tyrosine kinases with high specificity makes it a valuable compound in the development of targeted cancer therapies.
属性
分子式 |
C15H11N3 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
2-[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-7-4-11-2-1-3-12(10-11)13-5-8-17-15-14(13)6-9-18-15/h1-3,5-6,8-10H,4H2,(H,17,18) |
InChI 键 |
ADSCNOMKFNDGCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


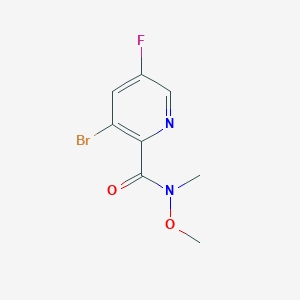
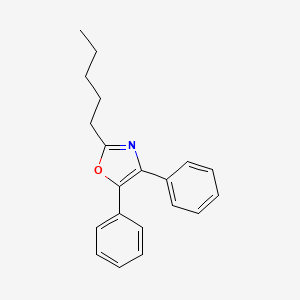

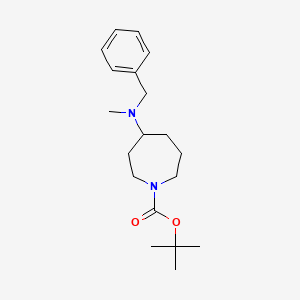
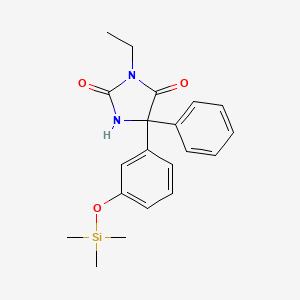
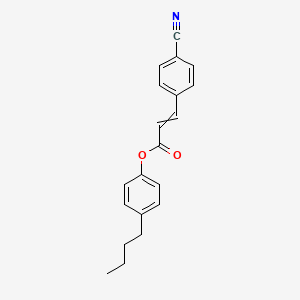
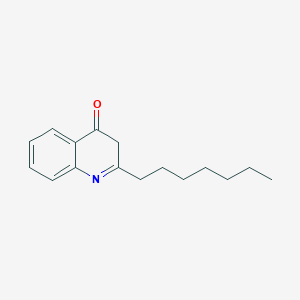
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
